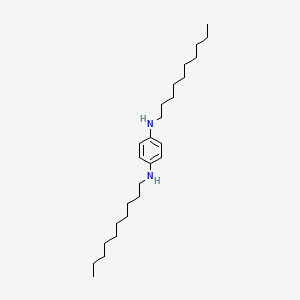
1-N,4-N-didecylbenzene-1,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-N,4-N-didecylbenzene-1,4-diamine is an organic compound with the molecular formula C26H48N2. It is a derivative of benzene-1,4-diamine, where the hydrogen atoms on the nitrogen atoms are replaced by decyl groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-N,4-N-didecylbenzene-1,4-diamine typically involves the reaction of benzene-1,4-diamine with decyl halides under basic conditions. The reaction can be carried out in an organic solvent such as ethanol or tetrahydrofuran. The general reaction scheme is as follows:
C6H4(NH2)2+2C10H21X→C6H4(N(C10H21)2)2+2HX
where X is a halogen (e.g., Cl, Br).
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and controlled temperature and pressure conditions can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-N,4-N-didecylbenzene-1,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it back to the parent benzene-1,4-diamine.
Substitution: The decyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions can be carried out using alkyl halides or aryl halides in the presence of a base.
Major Products
Oxidation: Quinone derivatives.
Reduction: Benzene-1,4-diamine.
Substitution: Various substituted benzene-1,4-diamine derivatives.
Scientific Research Applications
1-N,4-N-didecylbenzene-1,4-diamine has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organic compounds and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-N,4-N-didecylbenzene-1,4-diamine involves its interaction with specific molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating redox reactions. It can also interact with enzymes and proteins, affecting their function and activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
1-N,4-N-didecylbenzene-1,4-diamine can be compared with other similar compounds such as:
N,N’-Diphenylbenzene-1,4-diamine: This compound has phenyl groups instead of decyl groups and is used in similar applications.
N,N’-Diethylbenzene-1,4-diamine: This compound has ethyl groups and is used in the synthesis of various organic compounds.
N,N’-Dibutylbenzene-1,4-diamine: This compound has butyl groups and is used in industrial applications.
The uniqueness of this compound lies in its long decyl chains, which impart specific properties such as increased hydrophobicity and potential for self-assembly in certain environments.
Properties
CAS No. |
4734-68-3 |
|---|---|
Molecular Formula |
C26H48N2 |
Molecular Weight |
388.7 g/mol |
IUPAC Name |
1-N,4-N-didecylbenzene-1,4-diamine |
InChI |
InChI=1S/C26H48N2/c1-3-5-7-9-11-13-15-17-23-27-25-19-21-26(22-20-25)28-24-18-16-14-12-10-8-6-4-2/h19-22,27-28H,3-18,23-24H2,1-2H3 |
InChI Key |
YQYATJREFHIMON-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCNC1=CC=C(C=C1)NCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



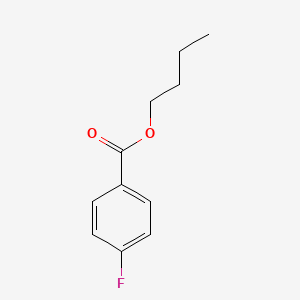
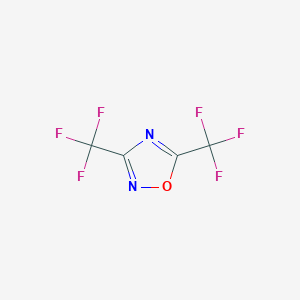
![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(propan-2-yl)-N'-[(E)-pyridin-4-ylmethylidene]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B14159295.png)
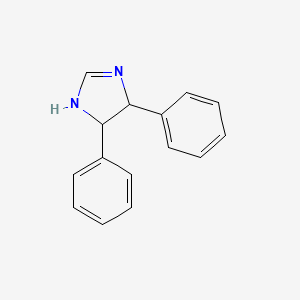
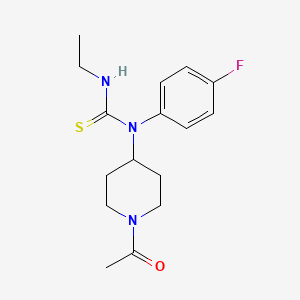

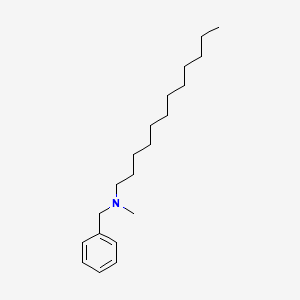
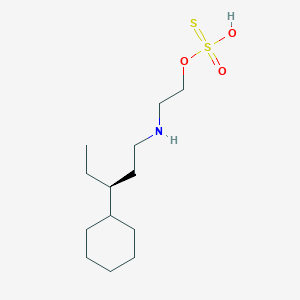
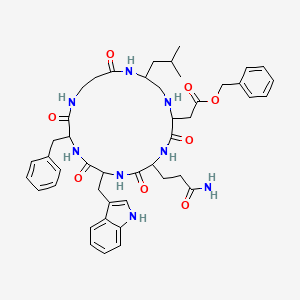
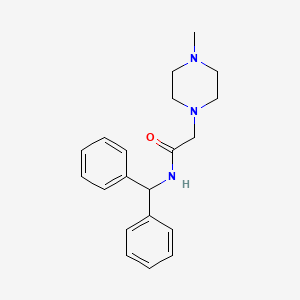
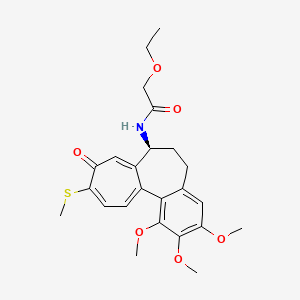
![N-(3-chloro-2-methylphenyl)-2-(3-ethyl-4-oxospiro[6H-benzo[h]quinazoline-5,1'-cyclopentane]-2-yl)sulfanylacetamide](/img/structure/B14159333.png)

